2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
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Overview
Description
The compound contains several functional groups and rings, including an ethoxyphenyl group, a furan ring, and a pyrazolopyridine ring. These groups are common in many bioactive compounds and can contribute to various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to detail the exact synthesis process .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. These groups can have significant effects on the compound’s properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of an ethoxy group could make it more soluble in organic solvents .Scientific Research Applications
Chemical Analysis and Structural Characterization
One of the primary scientific applications of compounds similar to 2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves chemical analysis and structural characterization. For instance, X-ray powder diffraction data are critical for understanding the crystalline structure of related compounds, providing insights into their chemical properties and potential applications (Wang et al., 2017).
Synthesis of Derivatives and Analogues
The synthesis of derivatives and analogues of such compounds is another significant area of research. These synthetic processes often lead to the creation of new chemical entities with potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on similar compounds has been reported, highlighting the chemical versatility and potential for further modifications (El-Essawy & Rady, 2011).
Corrosion Inhibition
These compounds also find applications in industrial chemistry, such as in corrosion inhibition. Pyrazolopyridine derivatives, for instance, have been studied for their effectiveness in preventing corrosion of metals in acidic environments. This application is crucial in industries where metal longevity and integrity are essential (Dandia et al., 2013).
Potential Pharmacological Applications
While the direct pharmacological applications of this compound were not found in the papers, closely related compounds have been explored for their potential as pharmacological agents. For example, similar compounds have been synthesized and evaluated for their role as inhibitors in blood coagulation pathways, suggesting a potential area for further research into therapeutic applications (Pinto et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-14-8-6-13(7-9-14)11-17(26)22-20-19-15(16-5-4-10-29-16)12-18(27)23-21(19)25(2)24-20/h4-10,15H,3,11-12H2,1-2H3,(H,23,27)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRGIMNKLZWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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